An In-depth Technical Guide to the Chemical Properties of 3,4-Difluorophenylhydrazine Hydrochloride
An In-depth Technical Guide to the Chemical Properties of 3,4-Difluorophenylhydrazine Hydrochloride
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3,4-Difluorophenylhydrazine hydrochloride. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Core Chemical Properties
3,4-Difluorophenylhydrazine hydrochloride is a disubstituted phenylhydrazine derivative that serves as a crucial building block in the synthesis of various heterocyclic compounds and other complex organic molecules. Its unique electronic properties, imparted by the two fluorine atoms on the phenyl ring, make it a valuable reagent in medicinal chemistry and materials science.[1]
Physical and Chemical Data
A summary of the key physical and chemical properties of 3,4-Difluorophenylhydrazine hydrochloride is presented in the table below. It is important to note that while some data for the 3,4-difluoro isomer is available, specific experimental values for melting point and quantitative solubility are not consistently reported in the literature. For comparative purposes, data for other difluorophenylhydrazine hydrochloride isomers are included where available.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆F₂N₂·HCl | [1] |
| Molecular Weight | 180.58 g/mol | [1] |
| CAS Number | 875664-54-3 | [2] |
| Appearance | White to light yellow powder | [1] |
| Melting Point | Data not available for the 3,4-isomer. Comparative data: - 2,4-isomer: 250-260 °C - 3,5-isomer: 264-266 °C | |
| Boiling Point | Data not available | |
| Solubility | Soluble in water and methanol. Quantitative data not readily available. | [3] |
| Storage Conditions | Store at 0-8 °C, sealed in a dry environment. | [1] |
Spectroscopic Data
-
¹H NMR: Proton NMR data for the analogous 3-Fluorophenylhydrazine hydrochloride in DMSO-d₆ shows characteristic signals in the aromatic region and for the hydrazine protons.[4]
-
¹³C NMR: Carbon NMR data for the 2,4- and 4-fluoro isomers are available and can serve as a reference for predicting the chemical shifts for the 3,4-isomer.[5][6]
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis, purification, and analysis of 3,4-Difluorophenylhydrazine hydrochloride, based on established methods for phenylhydrazine synthesis.
Synthesis of 3,4-Difluorophenylhydrazine hydrochloride
The most common method for the synthesis of phenylhydrazines is the diazotization of the corresponding aniline, followed by reduction of the resulting diazonium salt.
Materials:
-
3,4-Difluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
Dissolve 3,4-difluoroaniline in a solution of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.
-
Stir the mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl or a solution of sodium sulfite in water).
-
Cool the reducing agent solution in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the reducing solution, keeping the temperature low.
-
After the addition is complete, continue stirring for a specified period, allowing the reduction to proceed.
-
-
Isolation and Purification:
-
The resulting precipitate of 3,4-Difluorophenylhydrazine hydrochloride is collected by vacuum filtration.
-
The crude product is washed with a small amount of cold water or an appropriate organic solvent to remove impurities.
-
Further purification can be achieved by recrystallization.
-
A schematic representation of this synthesis workflow is provided below.
Caption: General synthesis workflow for 3,4-Difluorophenylhydrazine hydrochloride.
Purification by Recrystallization
Materials:
-
Crude 3,4-Difluorophenylhydrazine hydrochloride
-
Suitable solvent (e.g., ethanol, water, or a mixture)
-
Activated Carbon (optional)
Procedure:
-
Dissolve the crude product in a minimum amount of the chosen solvent at an elevated temperature.
-
If the solution is colored, add a small amount of activated carbon and heat for a short period to decolorize.
-
Hot filter the solution to remove insoluble impurities and activated carbon.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.[7]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method can be employed for the analysis of 3,4-Difluorophenylhydrazine hydrochloride.
Chromatographic Conditions (Suggested):
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). |
| Detection | UV detector at a wavelength of approximately 230-240 nm.[3][8] |
| Flow Rate | Typically 1.0 mL/min. |
| Column Temperature | Ambient or controlled (e.g., 30 °C). |
Sample Preparation:
-
Accurately weigh and dissolve a sample of 3,4-Difluorophenylhydrazine hydrochloride in a suitable diluent (e.g., the mobile phase).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Applications in Research and Drug Development
3,4-Difluorophenylhydrazine hydrochloride is a versatile intermediate in the synthesis of a wide range of biologically active molecules.[1] Its primary application lies in the formation of hydrazones through reaction with aldehydes and ketones. These hydrazones can then be used in various cyclization reactions to form important heterocyclic scaffolds.
Synthesis of Bioactive Molecules
The phenylhydrazine moiety is a key component in the Fischer indole synthesis, a widely used method for preparing indoles, which are prevalent in many natural products and pharmaceuticals. Furthermore, derivatives of 3,4-Difluorophenylhydrazine hydrochloride are utilized in the synthesis of compounds with potential therapeutic activities, including:
-
Antimicrobial agents: Hydrazone derivatives have shown promising antibacterial and antifungal activities.[9]
-
Anticancer agents: Certain hydrazone-containing compounds have been investigated for their potential as anticancer drugs.
-
Anti-inflammatory agents: Phenylhydrazines are precursors to compounds that may exhibit anti-inflammatory properties.
The general reaction of 3,4-Difluorophenylhydrazine hydrochloride to form hydrazones, which are precursors to various bioactive compounds, is depicted below.
Caption: Reaction of 3,4-Difluorophenylhydrazine hydrochloride to form bioactive compounds.
Safety and Handling
3,4-Difluorophenylhydrazine hydrochloride should be handled with care in a well-ventilated area, preferably in a fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3,4-Difluorophenylhydrazine hydrochloride is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. While specific physical and spectroscopic data for this isomer are not extensively documented in publicly available literature, its chemical reactivity is well-understood based on the principles of phenylhydrazine chemistry. The experimental protocols provided in this guide offer a foundation for its synthesis, purification, and analysis, enabling its effective use in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3,4-DIFLUOROPHENYLHYDRAZINE HYDROCHLORIDE | 875664-54-3 [m.chemicalbook.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. 3-Fluorophenylhydrazine hydrochloride(2924-16-5) 1H NMR [m.chemicalbook.com]
- 5. 4-Fluorophenylhydrazine hydrochloride(823-85-8) 13C NMR [m.chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC | Semantic Scholar [semanticscholar.org]
- 9. preprints.org [preprints.org]
